Zearalenone-13C18

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

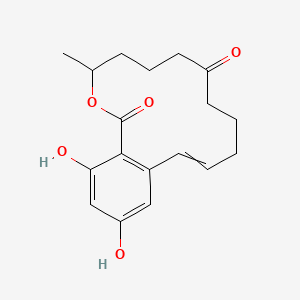

IUPAC Name |

16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860217 |

Source

|

| Record name | 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Molecular Weight of Zearalenone-13C18

This document provides a detailed analysis of the molecular weight of this compound, an isotopically labeled internal standard crucial for the accurate quantification of Zearalenone in various matrices.

Introduction to this compound

This compound is a stable isotope-labeled derivative of Zearalenone, a mycotoxin with estrogenic effects produced by fungi of the Fusarium genus. In analytical chemistry, particularly in methods involving mass spectrometry such as GC-MS or LC-MS, isotopically labeled internal standards are paramount for achieving high accuracy and precision. This compound serves this purpose, where all 18 carbon atoms of the Zearalenone molecule are replaced with the stable heavy isotope, Carbon-13 (¹³C). This labeling renders the molecule chemically identical to the native Zearalenone but mass-shifted, allowing it to be distinguished by a mass spectrometer.

The molecular formula for unlabeled Zearalenone is C₁₈H₂₂O₅[1][2]. For this compound, the formula is [¹³C]₁₈H₂₂O₅, indicating the complete substitution of natural abundance carbon with Carbon-13[3][4][5].

Molecular Weight Data

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules, this value is calculated using the specific isotopic masses of the constituent atoms. The table below summarizes the molecular weights of both unlabeled and ¹³C-labeled Zearalenone.

| Compound | Molecular Formula | Reported Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Zearalenone | C₁₈H₂₂O₅ | 318.36[2] | 318.1467 |

| This compound | [¹³C]₁₈H₂₂O₅ | 336.23[4][5] | 336.2070 |

Methodology for Molecular Weight Calculation

The calculation of the molecular weight of this compound requires the summation of the atomic masses of its constituent atoms, using the specific mass of the Carbon-13 isotope.

Atomic Masses Used

Calculation Steps

The monoisotopic mass of this compound ([¹³C]₁₈H₂₂O₅) is calculated as follows:

-

Mass of Carbon-13 atoms: 18 atoms × 13.003355 u/atom = 234.06039 u

-

Mass of Hydrogen atoms: 22 atoms × 1.007825 u/atom = 22.17215 u

-

Mass of Oxygen atoms: 5 atoms × 15.994915 u/atom = 79.974575 u

-

Total Monoisotopic Mass: 234.06039 u + 22.17215 u + 79.974575 u = 336.207115 u

This calculated value is consistent with the reported formula weight for this compound, which is often rounded to 336.2, 336.23, or 336.2321 in commercial product listings[3][4][5][9].

Visualizing Isotopic Substitution

The following diagrams illustrate the molecular composition and the concept of isotopic labeling.

Caption: Atomic composition of standard vs. isotopically labeled Zearalenone.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Zearalenone - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zearalenone 13C18 25 µg/mL in Acetonitrile [lgcstandards.com]

- 6. Carbon-13 - isotopic data and properties [chemlin.org]

- 7. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 8. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Zearalenone 13C18 25 µg/mL in Acetonitrile [lgcstandards.com]

Synthesis and Isotopic Purity of Zearalenone-¹³C₁₈: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Zearalenone-¹³C₁₈. This isotopically labeled internal standard is critical for accurate quantification of the mycotoxin zearalenone in complex matrices, mitigating matrix effects in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This document details the biosynthetic approach for producing ¹³C-labeled zearalenone, purification protocols, and methods for verifying its isotopic purity.

Biosynthesis of Zearalenone-¹³C₁₈

The primary method for producing uniformly ¹³C-labeled zearalenone is through the fermentation of Fusarium graminearum, a known zearalenone-producing fungus.[3] The biosynthesis is achieved by supplying ¹³C-labeled acetate as the sole carbon source in the culture medium. The polyketide synthesis pathway of zearalenone incorporates these labeled precursors, resulting in a fully ¹³C-enriched molecule.

Experimental Protocol: Biosynthesis

This protocol is a synthesized methodology based on established practices for mycotoxin biosynthesis.

1.1.1. Culture Preparation:

-

Organism: Fusarium graminearum strain known for high zearalenone production.

-

Medium: A solid rice culture medium is often employed as it mimics the natural growth environment of the fungus and can lead to higher yields of zearalenone compared to liquid cultures.

-

Procedure:

-

Autoclave polished rice with a controlled amount of water to achieve a suitable moisture content for fungal growth.

-

Inoculate the sterile rice substrate with a spore suspension or mycelial plugs of F. graminearum.

-

Incubate the culture under controlled temperature and humidity to promote fungal growth and the initiation of mycotoxin production.

-

1.1.2. Isotopic Labeling:

-

Precursor: Sodium [1-¹³C]-acetate or [1,2-¹³C₂]-acetate.

-

Feeding Strategy: A periodic feeding approach is utilized to enhance the incorporation of the ¹³C label.[3]

-

Once the fungal culture is established and zearalenone production has commenced (typically monitored by preliminary analytical tests), introduce a sterile solution of the ¹³C-labeled acetate.

-

Administer the labeled precursor in aliquots over several days during the active production phase of the mycotoxin. This method improves incorporation efficiency and minimizes potential toxicity of high acetate concentrations to the fungus.

-

Biosynthetic Pathway

The biosynthesis of zearalenone in Fusarium graminearum follows a polyketide pathway. The process is initiated by polyketide synthases (PKS4 and PKS13) which catalyze the condensation of one acetyl-CoA and five malonyl-CoA units derived from the ¹³C-labeled acetate precursor. Subsequent enzymatic steps involving cyclization, aromatization, and oxidation lead to the final Zearalenone-¹³C₁₈ molecule.

Purification of Zearalenone-¹³C₁₈

After the fermentation period, the labeled zearalenone must be extracted from the solid culture and purified to a high degree.

Experimental Protocol: Extraction and Purification

2.1.1. Extraction:

-

Dry the fungal culture and grind it to a fine powder.

-

Extract the powder with an organic solvent mixture, typically acetonitrile/water or methanol/water, using shaking or sonication.

-

Centrifuge the mixture and collect the supernatant containing the crude extract.

2.1.2. Purification: A multi-step purification process is generally required to achieve high purity.

-

Liquid-Liquid Partitioning: Partition the crude extract against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.

-

Column Chromatography:

-

Immunoaffinity Chromatography (IAC): This is a highly specific method that utilizes antibodies immobilized on a solid support to selectively bind zearalenone. The column is washed to remove unbound impurities, and the purified zearalenone is then eluted with a solvent that disrupts the antibody-antigen binding, such as methanol.[1]

-

Solid-Phase Extraction (SPE): C18 or other suitable SPE cartridges can be used for further cleanup and concentration of the analyte.

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to achieve the desired purity.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of Zearalenone-¹³C₁₈.

Isotopic Purity and Quality Control

The isotopic enrichment and chemical purity of the final product are critical for its use as an internal standard. Commercially available Zearalenone-¹³C₁₈ typically has an isotopic purity of ≥98%.[4]

Data Presentation

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC-UV/DAD, qNMR |

| Isotopic Enrichment | ≥98% ¹³C | Mass Spectrometry (MS) |

| Molecular Weight | Approx. 336.2 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocol: Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV/Diode Array Detector (DAD) at wavelengths relevant for zearalenone (e.g., 236, 274, 316 nm).

-

Purpose: To determine the chemical purity of the synthesized compound by assessing the presence of any unlabeled zearalenone or other impurities.

3.2.2. Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

-

Ionization: Electrospray ionization (ESI) in negative mode is often preferred.

-

Analysis:

-

The mass spectrum of the labeled compound will show a molecular ion peak corresponding to the mass of Zearalenone-¹³C₁₈ (approximately m/z 335 for [M-H]⁻).[1]

-

The isotopic distribution pattern is analyzed to confirm the high enrichment of ¹³C.

-

Fragmentation analysis in MS/MS can be used to confirm the structure of the molecule by comparing the fragmentation pattern to that of an unlabeled zearalenone standard.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹³C NMR and ¹H NMR.

-

Purpose:

-

¹³C NMR will show signals for all 18 carbon atoms, confirming the uniform labeling.

-

¹H NMR can be used to confirm the proton structure of the molecule. The complete ¹H and ¹³C NMR spectra of unlabeled zearalenone have been described and can be used for comparison.[5]

-

This comprehensive approach to synthesis, purification, and analysis ensures the production of high-quality Zearalenone-¹³C₁₈, a vital tool for accurate mycotoxin analysis in research and drug development.

References

- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of zearalenone and its metabolites in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR study of the biosynthesis of toxins by Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Zearalenone-¹³C₁₈ Standard: A Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate quantification of Zearalenone, a mycotoxin with significant estrogenic activity, is crucial. This technical guide provides an overview of commercial suppliers of the stable isotope-labeled internal standard, Zearalenone-¹³C₁₈, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an illustrative diagram of its primary signaling pathway.

Commercial Availability of Zearalenone-¹³C₁₈

The use of a stable isotope-labeled internal standard, such as Zearalenone-¹³C₁₈, is the gold standard for accurate quantification of Zearalenone in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] Several reputable suppliers offer this analytical standard, typically as a solution in acetonitrile. Key product specifications from prominent vendors are summarized below for comparative analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Concentration | Solvent | Purity | Available Sizes |

| Cayman Chemical | Zearalenone-¹³C₁₈ | 911392-43-3 | [¹³C]₁₈H₂₂O₅ | 336.2 | 25 µg/mL | Acetonitrile | - | 1.2 mL[3] |

| GlpBio | Zearalenone-¹³C₁₈ | 911392-43-3 | - | - | - | - | - | 1.2 mL[4] |

| LIBIOS | U-[¹³C₁₈]-Zearalenone | 911392-43-3 | - | - | 25 µg/mL | Acetonitrile | 98% isotopic purity | 0.5, 1.2, 5, 10 mL[5] |

| Sigma-Aldrich | Zearalenone-¹³C₁₈ solution | 911392-43-3 | ¹³C₁₈H₂₂O₅ | 336.23 | ~25 µg/mL | Acetonitrile | ≥95.5% (HPLC) | 1 mL[6] |

| MedChemExpress | Zearalenone-¹³C₁₈ | - | ¹³C₁₈H₂₂O₅ | 336.23 | - | - | - | Inquire[7] |

| Romer Labs | Biopure™ U-[¹³C₁₈]-Zearalenone | - | - | - | 25 µg/mL | Acetonitrile | - | 5 mL[8] |

| LGC Standards | Zearalenone ¹³C₁₈ 25 µg/mL in Acetonitrile | 911392-43-3 | ¹³C₁₈H₂₂O₅ | 336.2321 | 25 µg/mL | Acetonitrile | - | 1.2 mL[9] |

Experimental Protocol: Quantification of Zearalenone using Zearalenone-¹³C₁₈ Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of Zearalenone in animal feed or similar matrices.[3][8][10] Optimization of specific parameters may be required based on the matrix and instrumentation used.

Sample Preparation

-

Extraction: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube. Add a known amount of Zearalenone-¹³C₁₈ internal standard solution. Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Cleanup (Optional but Recommended):

-

Immunoaffinity Column (IAC) Cleanup: Dilute the supernatant with phosphate-buffered saline (PBS) and pass it through a Zearalenone-specific immunoaffinity column. Wash the column with PBS and then water. Elute the analyte and internal standard with methanol.[8][11]

-

Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge for cleanup.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.[10]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for Zearalenone.[8]

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Zearalenone and Zearalenone-¹³C₁₈ for quantification and confirmation.

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

Data Analysis

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of Zearalenone and a fixed concentration of the Zearalenone-¹³C₁₈ internal standard.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve. Determine the concentration of Zearalenone in the samples by interpolating their peak area ratios from the calibration curve.

Zearalenone Signaling Pathway

Zearalenone exerts its biological effects primarily through its structural similarity to estrogen, allowing it to bind to estrogen receptors (ERα and ERβ).[4][13] This interaction initiates a cascade of downstream events that can disrupt normal endocrine function, leading to reproductive toxicity and other adverse health effects.[6][7] The following diagram illustrates the principal signaling pathway of Zearalenone.

Experimental Workflow for Zearalenone Quantification

The following diagram outlines the key steps in a typical analytical workflow for the quantification of Zearalenone using an internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed | PLOS One [journals.plos.org]

- 4. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. Zearalenone 13C18 25 µg/mL in Acetonitrile [lgcstandards.com]

- 10. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 13. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Zearalenone-¹³C₁₈

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zearalenone-¹³C₁₈, an isotopically labeled form of the mycotoxin Zearalenone. It is intended for use by professionals in research and development who require detailed information on its properties, handling, and application, particularly as an internal standard in quantitative analysis.

Compound Identification and Physicochemical Properties

Zearalenone-¹³C₁₈ is a stable isotope-labeled version of Zearalenone, a mycotoxin with estrogenic properties produced by fungi of the Fusarium genus.[1][2] The carbon-13 labeling makes it an ideal internal standard for quantification of Zearalenone in various matrices by mass spectrometry-based methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[3][4]

| Property | Value | Source |

| CAS Number | 911392-43-3 | [1][5][6] |

| Synonyms | FES-¹³C₁₈, Mycotoxin F2-¹³C₁₈, Toxin F2-¹³C₁₈, Zenone-¹³C₁₈ | [1] |

| Molecular Formula | [¹³C]₁₈H₂₂O₅ | [1] |

| Formula Weight | 336.2 g/mol | [1] |

| Purity | ≥98% | [1][2] |

| Appearance | Typically supplied as a solution in acetonitrile, appearing as a colorless to light yellow liquid. | [1][2] |

| Solubility | Soluble in acetonitrile. | [1] |

| Storage Temperature | -20°C | [6] |

Safety Data Sheet Summary

Zearalenone-¹³C₁₈ is typically supplied in an acetonitrile solution, and therefore the safety precautions for this solvent are paramount. The following table summarizes the key safety information from available Safety Data Sheets (SDS).

| Section | Hazard Information |

| Hazards Identification | Flammable Liquid: Highly flammable liquid and vapor (H225).[5][7] Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[5][7] Eye Irritation: Causes serious eye irritation (H319).[7] |

| First-Aid Measures | Inhalation: Move person to fresh air. Seek medical advice if symptoms persist.[5][7] Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water.[5][7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5][7] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][8] |

| Handling and Storage | Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep cool.[8] |

| Personal Protection | Eye/Face Protection: Wear safety glasses with side-shields. Skin Protection: Wear protective gloves. Respiratory Protection: Use a properly fitted, air-purifying or air-fed respirator if a risk assessment indicates this is necessary. |

Biological Activity and Mechanism of Action

While Zearalenone-¹³C₁₈'s primary application is as an analytical standard, its biological activity is identical to that of unlabeled Zearalenone. Zearalenone and its metabolites exhibit estrogen-like activity by competitively binding to estrogen receptors (ERs), specifically ERα and ERβ.[1][5] This interaction can disrupt the endocrine system and lead to various reproductive issues.[2][5]

The binding of Zearalenone to ERs initiates a signaling cascade similar to that of endogenous estrogens. This process involves the translocation of the Zearalenone-ER complex to the nucleus, where it acts as a transcriptional activating factor, modulating the expression of estrogen-responsive genes.[1] This can lead to a range of physiological effects, including hyperestrogenism, and has been implicated in promoting the proliferation of estrogen-receptor-positive (ER+) cancer cells.[2][6]

References

- 1. Mode of action of zearalenone, an estrogenic mycotoxin [jstage.jst.go.jp]

- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix [mdpi.com]

- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]

- 7. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pervasive Threat of Zearalenone: An In-depth Technical Guide to its Natural Occurrence in Cereal Crops

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of zearalenone (ZEN), a mycotoxin with significant implications for food safety and animal health, in major cereal crops. Produced by various Fusarium species, zearalenone contamination is a global issue, with prevalence and concentration levels varying based on geographical location, climate, and agricultural practices. This document, intended for researchers, scientists, and drug development professionals, details the extent of this contamination, outlines the methodologies for its detection, and illustrates the key biological pathways it impacts.

Zearalenone is a non-steroidal estrogenic mycotoxin that can lead to reproductive disorders in livestock and has been implicated in human health concerns.[1][2] Its presence in staple cereal grains such as maize, wheat, barley, oats, and rice poses a continuous challenge to the agricultural and food industries.

Data Presentation: Quantitative Overview of Zearalenone Contamination

The following tables summarize the reported quantitative data on zearalenone contamination in various cereal crops across different regions. These values highlight the widespread nature of zearalenone and the variability in contamination levels.

Table 1: Natural Occurrence of Zearalenone in Maize (Corn)

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global (10-year data) | - | 33 | 15 | - | [3][4] |

| Croatia | - | 87.5 | - | 5110 | [5] |

| Ethiopia | - | 74 | 154 | 1310 | [6] |

| Unspecified | 28 | 46.4 | 399.58 | 1531.62 | [7] |

| Egypt | - | - | 25.4 | - | [8] |

Table 2: Natural Occurrence of Zearalenone in Wheat

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global (10-year data) | - | 24 | - | - | [3] |

| China (Jiangsu) | - | - | - | - | |

| Switzerland (2020-2021) | 10 | 50 | - | 147.7 | [9] |

| Tunisia (2010) | 205 | 75 | 60 | 560 | [10] |

| Iran (Golestan, 2004) | 175 | 8.6 | 72 | 104 | [11] |

| China | 321 | 53.6 | 19.7 | 220.1 |

Table 3: Natural Occurrence of Zearalenone in Barley and Oats

| Cereal | Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Barley | Global (10-year data) | - | 46 | - | - | [3] |

| Barley | Eastern Canada | 116 | 15 | 250 | 840 | [1] |

| Oats | Eastern Canada | 73 | - | - | 300 | [1] |

| Oats | UK | - | - | 570 | 9990 | [12] |

| Oats & Barley | Ireland & UK | 310 (oats) | >90 (T-2/HT-2) | - | - | [13] |

| Oats | - | - | 45 | 14 | 75 | [14] |

Table 4: Natural Occurrence of Zearalenone in Rice

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global | - | - | - | - | [15][16] |

| South Korea | - | - | - | - | [17] |

Experimental Protocols: Methodologies for Zearalenone Detection

Accurate quantification of zearalenone in cereal matrices is crucial for risk assessment and regulatory compliance. The following are detailed methodologies for three commonly employed analytical techniques.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the detection and quantification of zearalenone.

-

Sample Preparation (QuEChERS-based)

-

Weigh 5 g of a homogenized and ground cereal sample into a 50 mL polypropylene tube.

-

Add 20 mL of an acetonitrile/water (50:50, v/v) extraction solvent.

-

Shake the mixture vigorously for 30 minutes.

-

Centrifuge the sample at 3800 x g for 30 minutes.

-

Take a 1 mL aliquot of the supernatant and add 100 µL of an internal standard solution and 100 µL of Milli-Q water.

-

Add 250 mg of anhydrous magnesium sulfate, vortex for 30 seconds, and centrifuge for 5 minutes at 17,000 x g.

-

Dilute 200 µL of the resulting supernatant with 400 µL of water.[7]

-

The final extract is ready for injection into the HPLC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions

-

UHPLC System: Waters ACQUITY HPLC system or equivalent.

-

Column: Poroshell 120 EC-C18 (2.1 mm × 100 mm, 1.9 µm) or similar.

-

Mobile Phase: A linear gradient using (A) methanol and (B) 5 mmol/L ammonium acetate aqueous solution.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3 µL.

-

Mass Spectrometer: Triple-Quadrupole Mass Spectrometer (e.g., AB Sciex Triple-Quad™ 5500).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode for zearalenone.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for zearalenone.[14]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody reactions.

-

Sample Extraction

-

Grind a representative cereal sample to a fine powder.

-

Weigh 20 g of the ground sample into a sealable container.

-

Add 100 mL of 70% methanol in water as the extraction solvent (1:5 w/v ratio).

-

Shake vigorously for a minimum of 3 minutes.

-

Allow the solid particles to settle and then filter the extract.

-

Dilute the filtrate (e.g., 1:50) with 70% methanol.[15]

-

-

Competitive ELISA Protocol

-

Dispense 200 µL of Assay Diluent into each mixing well of a microtiter plate.

-

Add 100 µL of each standard and prepared sample to the appropriate mixing wells and mix.

-

Transfer 100 µL of the contents from each mixing well to a corresponding antibody-coated microtiter well and incubate for 10 minutes at room temperature.

-

Wash the wells three times with a rinsing buffer.

-

Add 100 µL of a zearalenone-HRP conjugate to each well and incubate for 10 minutes at room temperature, protected from light.

-

Repeat the washing step.

-

Add 100 µL of a substrate solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 100 µL of a stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the zearalenone concentration.[15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of zearalenone, often requiring derivatization.

-

Sample Preparation and Cleanup

-

Derivatization and GC-MS Analysis

-

The eluate from the immunoaffinity column is subjected to a silane derivatization step to increase the volatility and thermal stability of the analytes.[4][10][12][18]

-

The derivatized sample is then injected into the GC-MS system.

-

An isotope-labeled internal standard of zearalenone is often used to correct for matrix effects.[4][10][12][18]

-

The separation is achieved on a capillary column, and detection is performed by mass spectrometry, monitoring characteristic ions for zearalenone and its derivatives.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of zearalenone's biological impact and the workflow for its analysis.

References

- 1. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. jfda-online.com [jfda-online.com]

- 7. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. food.r-biopharm.com [food.r-biopharm.com]

- 10. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Co… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hygiena.com [hygiena.com]

- 16. agrisera.com [agrisera.com]

- 17. Grains and Wheat Mycotoxin Zearalenone (ZEN) ELISA Test Kit [mzfoodtest.com]

- 18. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine Disrupting Effects of Zearalenone and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a non-steroidal mycotoxin produced by fungi of the Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley.[1] Due to its structural similarity to 17β-estradiol, ZEN and its metabolites exhibit potent estrogenic activity, classifying them as mycoestrogens and significant endocrine disruptors.[1][2] Ingested by livestock and humans through contaminated food and feed, these compounds can lead to a range of reproductive disorders and other health issues.[2] This technical guide provides an in-depth analysis of the estrogenic activity of zearalenone and its primary metabolites, focusing on their interaction with estrogen receptors, the signaling pathways they modulate, and the experimental methodologies used for their assessment.

Upon ingestion, zearalenone is rapidly absorbed and metabolized into several key derivatives, primarily α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), zearalanone (ZAN), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL).[1] These metabolites vary in their estrogenic potency, with α-zearalenol generally exhibiting the highest activity, often exceeding that of the parent compound, zearalenone.[3][4] Understanding the relative estrogenic potential of these compounds is crucial for assessing the risks associated with zearalenone exposure.

Mechanisms of Estrogenic Action

The estrogenic effects of zearalenone and its metabolites are primarily mediated through their interaction with estrogen receptors (ERs), specifically ERα and ERβ.[5] Their structural flexibility allows them to bind to the ligand-binding domain of these receptors, mimicking the action of endogenous estrogens like 17β-estradiol.[6] This binding initiates a cascade of molecular events, leading to the modulation of estrogen-responsive genes and subsequent physiological effects.

Signaling Pathways

Upon binding to estrogen receptors, zearalenone and its metabolites can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[7] This activation can lead to cellular proliferation, a hallmark of estrogenic activity.[7] The binding of these mycoestrogens to ERs in the cytoplasm leads to the translocation of the receptor-ligand complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.

Quantitative Data on Estrogenic Activity

The estrogenic potency of zearalenone and its metabolites has been quantified using various in vitro assays. The following tables summarize the relative binding affinities to estrogen receptors and the effective concentrations (EC50) from cell proliferation and reporter gene assays.

Table 1: Relative Binding Affinity (RBA) to Estrogen Receptors

| Compound | Relative Binding Affinity (%) to ERα (17β-estradiol = 100%) | Reference |

| 17β-estradiol | 100 | - |

| α-Zearalenol (α-ZOL) | 1.4 - 10 | [8] |

| Zearalenone (ZEN) | 0.5 - 2 | [8] |

| β-Zearalenol (β-ZOL) | 0.1 - 0.5 | [8] |

| α-Zearalanol (α-ZAL) | ~10 | [9] |

| β-Zearalanol (β-ZAL) | ~1 | [9] |

Table 2: Estrogenic Potency in In Vitro Assays

| Compound | Assay Type | Cell Line | EC50 (nM) | Relative Potency (ZEN = 1) | Reference |

| 17β-estradiol | Reporter Gene | - | 0.015 ± 0.002 | ~100x > α-ZOL | [10] |

| α-Zearalenol (α-ZOL) | Reporter Gene | - | 0.022 ± 0.001 | ~70 | [10] |

| Zearalenone (ZEN) | Reporter Gene | - | 1.54 ± 0.07 | 1 | [10] |

| β-Zearalenol (β-ZOL) | Reporter Gene | - | 3.08 ± 0.14 | ~0.5 | [10] |

| α-Zearalanol (α-ZAL) | BLYES Assay | S. cerevisiae | ~24 | ~1.3 | [11] |

| Zearalanone (ZAN) | BLYES Assay | S. cerevisiae | ~12 | ~2.6 | [11] |

| β-Zearalanol (β-ZAL) | BLYES Assay | S. cerevisiae | ~30 | ~1.0 | [11] |

Detailed Experimental Protocols

Accurate assessment of estrogenic activity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.[12]

Methodology:

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized rats.[12]

-

The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[12]

-

The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[12]

-

-

Competitive Binding Reaction:

-

A constant concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol protein (e.g., 50-100 µg).[12]

-

Increasing concentrations of the test compound (e.g., zearalenone or its metabolites) are added to compete with the radiolabeled estradiol for binding to the ER.

-

The reaction is incubated to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Unbound Ligand:

-

Hydroxylapatite (HAP) slurry is added to each tube to bind the receptor-ligand complexes.

-

The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.

-

-

Quantification and Data Analysis:

-

The radioactivity in the HAP pellet (representing the bound [3H]-17β-estradiol) is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding of [3H]-17β-estradiol against the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve.

-

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

The E-SCREEN assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure the proliferative effects of suspected estrogenic compounds.[13]

Methodology:

-

Cell Culture and Plating:

-

MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the assay, cells are maintained in a steroid-free medium (using charcoal-dextran treated FBS) to deplete endogenous estrogens.

-

Cells are then seeded into 96-well plates at a specific density.[14]

-

-

Treatment:

-

After cell attachment, the medium is replaced with fresh steroid-free medium containing various concentrations of the test compound (zearalenone or its metabolites).

-

Positive (17β-estradiol) and negative (vehicle control) controls are included in each assay.

-

The cells are incubated for a defined period (e.g., 6 days).[13]

-

-

Cell Proliferation Measurement:

-

At the end of the incubation period, cell proliferation is assessed. A common method is the sulforhodamine B (SRB) assay, which stains total cellular protein.[13]

-

The cells are fixed, stained with SRB, and the bound dye is solubilized.

-

The absorbance is read using a plate reader, which is proportional to the cell number.

-

-

Data Analysis:

-

The proliferative effect (PE) is calculated as the ratio of the maximum cell number in the presence of the test compound to the cell number in the negative control.

-

The relative proliferative effect (RPE) is calculated by comparing the maximum proliferation induced by the test compound to that induced by 17β-estradiol.

-

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen response element (ERE).[15]

Methodology:

-

Cell Line and Transfection:

-

Treatment:

-

The transfected cells are plated in multi-well plates and treated with various concentrations of the test compound.

-

Positive (17β-estradiol) and negative (vehicle) controls are included.

-

The cells are incubated for a specific duration (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[16]

-

-

Luciferase Activity Measurement:

-

The cells are lysed, and a luciferase substrate is added.

-

The light produced by the luciferase enzyme is measured using a luminometer.

-

-

Data Analysis:

-

The results are typically expressed as fold induction of luciferase activity over the vehicle control.

-

Dose-response curves are generated, and EC50 values are calculated to determine the potency of the test compounds.

-

Conclusion

Zearalenone and its metabolites represent a significant class of endocrine-disrupting compounds with potent estrogenic activity. Their ability to bind to and activate estrogen receptors can lead to a variety of adverse health effects. This guide has provided a comprehensive overview of their mechanisms of action, quantitative data on their estrogenic potency, and detailed protocols for their assessment. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working to mitigate the risks associated with zearalenone exposure and to develop strategies for ensuring food and feed safety. Further research into the complex interactions of these mycoestrogens with the endocrine system will continue to be a critical area of investigation.

References

- 1. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signal transduction through the Ras/Erk pathway is essential for the mycoestrogen zearalenone-induced cell-cycle progression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]

- 10. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. E-SCREEN - Wikipedia [en.wikipedia.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [ykxb.scu.edu.cn]

An In-depth Technical Guide to the Zearalenone Biosynthesis Pathway in Fusarium Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, including F. graminearum, F. culmorum, and F. equiseti. As a frequent contaminant of cereal crops such as maize, wheat, and barley, zearalenone and its derivatives pose a significant threat to animal and human health, causing reproductive disorders and other toxic effects.[1][2] This technical guide provides a comprehensive overview of the zearalenone biosynthesis pathway, its genetic and enzymatic components, regulatory networks, and key experimental methodologies for its study.

The Zearalenone Biosynthetic Gene Cluster

The genes responsible for zearalenone biosynthesis are organized in a contiguous gene cluster in the Fusarium genome.[1] The core genes within this cluster essential for the synthesis of the zearalenone backbone are:

-

PKS4 : A reducing polyketide synthase (PKS) responsible for the initial steps of the polyketide chain assembly.[3]

-

PKS13 : A non-reducing polyketide synthase that collaborates with PKS4 to complete the polyketide chain.[3]

-

ZEB1 : Encodes an isoamyl alcohol oxidase involved in the final conversion step to zearalenone.[1][4]

-

ZEB2 : A transcription factor that regulates the expression of the other genes in the cluster.[1]

Disruption of either PKS4 or PKS13 has been shown to abolish zearalenone production, confirming their essential role in the pathway.[5]

The Zearalenone Biosynthesis Pathway

The biosynthesis of zearalenone follows a polyketide pathway, starting from the basic building blocks of acetyl-CoA and malonyl-CoA. The process is a multi-step enzymatic cascade culminating in the formation of the characteristic macrolactone structure of zearalenone.

Key Enzymatic Steps and Intermediates

The current model for zearalenone biosynthesis involves the coordinated action of PKS4 and PKS13.[4]

-

Initiation and Early Elongation (PKS4): The reducing polyketide synthase, PKS4, initiates the process by catalyzing the condensation of one molecule of acetyl-CoA with five molecules of malonyl-CoA to form a hexaketide intermediate.[1][4]

-

Late Elongation and Cyclization (PKS13): The non-reducing polyketide synthase, PKS13, then takes over, adding three more malonyl-CoA units to the growing polyketide chain. PKS13 is also responsible for the subsequent cyclization and aromatization reactions that form the resorcylic acid lactone core.[1][4]

-

Final Oxidation (ZEB1): The final step in the pathway is the oxidation of the intermediate β-zearalenol to zearalenone, a reaction catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene.[1][4]

Regulation of Zearalenone Biosynthesis

The production of zearalenone is tightly regulated at the transcriptional level by a complex network of signaling pathways that respond to various environmental and developmental cues.

The Role of the ZEB2 Transcription Factor

The ZEB2 gene product is a key pathway-specific transcription factor.[1] Interestingly, ZEB2 produces two different isoforms, ZEB2L (long) and ZEB2S (short), through the use of an alternative promoter. These two isoforms have opposing functions in an autoregulatory loop:

-

ZEB2L: Acts as an activator of zearalenone biosynthesis genes.

-

ZEB2S: Acts as an inhibitor, likely by forming a heterodimer with ZEB2L and preventing it from binding to the promoter regions of the target genes.[1]

Signaling Pathways

Several major signaling pathways have been implicated in the regulation of zearalenone production in Fusarium.

-

cAMP-PKA Pathway: The cyclic AMP-dependent protein kinase A (PKA) pathway is a key negative regulator of zearalenone biosynthesis. The catalytic subunit of PKA, CPK1, and the regulatory subunit, PKR, are both involved in this process.[1][6]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades are also known to be involved in the regulation of secondary metabolism in fungi, and crosstalk between the MAPK and cAMP-PKA pathways is crucial for integrating various environmental signals.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Zearalenone Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk between cAMP-PKA and MAP kinase pathways is a key regulatory design necessary to regulate FLO11 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]

- 8. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

Zearalenone's Toxicological Profile in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereals and grains worldwide.[1][2] Its presence in animal feed poses a significant threat to livestock health and productivity, and consequently to human health through the food chain.[3][4] Due to its structural similarity to 17β-estradiol, ZEN and its metabolites can bind to estrogen receptors, leading to a wide range of toxicological effects, primarily targeting the reproductive system but also affecting the liver, immune system, and cellular integrity.[1][5] This technical guide provides a comprehensive overview of the toxicological effects of zearalenone observed in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Toxicological Effects of Zearalenone

Zearalenone's toxicity manifests in a multi-organ fashion, with the most pronounced effects observed in the reproductive, hepatic, and immune systems. The toxic effects are often dose-dependent and vary across different animal species, with pigs being particularly sensitive.[2][5]

Reproductive Toxicity

ZEN is a potent endocrine disruptor, causing significant reproductive disorders in both male and female animals.[6] In females, ZEN exposure is associated with hyperestrogenism, leading to vulvovaginitis, uterine enlargement, ovarian dysfunction, reduced fertility, and altered estrous cycles.[7][8] In males, ZEN can impair spermatogenesis, reduce sperm quality, and cause testicular atrophy.[6]

Hepatotoxicity

The liver is a primary target for ZEN toxicity, as it is the main site of its metabolism.[9] ZEN-induced hepatotoxicity is characterized by liver enlargement, histopathological lesions, and altered liver enzyme activities.[10][11][12] Oxidative stress is a key mechanism underlying ZEN's damaging effects on the liver.[11]

Immunotoxicity

Zearalenone can modulate the immune system, leading to both immunosuppressive and immunostimulatory effects depending on the dose and duration of exposure.[1][13] It can alter the populations of immune cells, affect the production of immunoglobulins, and modulate cytokine expression, thereby compromising the animal's ability to mount an effective immune response.[1][14]

Genotoxicity

ZEN has been shown to exhibit genotoxic effects, including the induction of DNA damage and chromosomal aberrations.[9] While some studies have reported conflicting results, the genotoxic potential of ZEN and its metabolites remains a significant concern.

Quantitative Toxicological Data

The following tables summarize the quantitative data on the toxicological effects of zearalenone from various studies in different animal models.

Table 1: Reproductive Toxicity of Zearalenone in Animal Models

| Animal Model | Dose | Duration | Observed Effects | Reference |

| Pregnant Rats | 10 and 20 mg/kg feed | Gestational days 0-21 | Decreased body weight of pregnant rats and female offspring; increased follicle-stimulating hormone (FSH) and decreased estradiol in maternal and F1 adult rats. | [2] |

| Male Mice | 20 or 40 µg/kg body weight | 14, 28, and 42 days | Significant decrease in spermatogenic cells; dose-dependent increase in DNA breaks in spermatogenic cells. | [6] |

| Female Rats | 2.7 mg/kg body weight | Twice a week for two weeks | Increased levels of CA-125 and Caspase-3; decreased progesterone levels; deformity and degeneration of ovarian follicles. | [8] |

| Weaned Young Rats | 0.9 and 3.6 mg/kg feed | 4 weeks | Reduced daily feed intake. | [15] |

Table 2: Hepatotoxicity of Zearalenone in Animal Models

| Animal Model | Dose | Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | | Male Wistar Rats | 50, 100, 200, and 500 µg/kg body weight | 10 days | Increased plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). |[12] | | Zebrafish | Not specified | Not specified | Reduced liver size, increased AST activity, and lipid accumulation. |[11] |

Table 3: Immunotoxicity of Zearalenone in Animal Models

| Animal Model | Dose | Duration | Observed Effects | Reference |

| Mice/Rats | 5-30 mg/kg body weight | 12-36 days | Decreased serum IgM levels. | [1] |

| Ovariectomized Rats | 3.0 mg/kg body weight | 28 days | Thymic atrophy, decreased B cell percentage in the spleen, impaired antibody production, and reduced peroxide release by macrophages. | [13] |

Table 4: Acute Toxicity of Zearalenone

| Animal Model | LD50 (Oral) | Reference |

| Mice | >2000 mg/kg body weight | [10] |

| Rats | >4000 mg/kg body weight | [10] |

| Guinea Pigs | >5000 mg/kg body weight | [10] |

Experimental Protocols

This section provides a generalized overview of the methodologies commonly employed in zearalenone toxicity studies.

Animal Model and Husbandry

-

Species and Strain: Commonly used models include Sprague-Dawley or Wistar rats, BALB/c or Kunming mice, and weaned piglets.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Diet and Water: Standard laboratory chow and water are provided ad libitum, except during specific experimental procedures.

Zearalenone Administration

-

Preparation: Zearalenone is often dissolved in a suitable vehicle such as corn oil or 1% DMSO in saline.[8]

-

Route of Administration: Oral administration is the most common route, either through contaminated feed or by gavage.[2][13]

-

Dosage: Doses are selected based on previous studies and the specific toxicological endpoint being investigated. A control group receiving only the vehicle is always included.

Sample Collection and Processing

-

Blood: Blood samples are collected via cardiac puncture or from the tail vein. Serum or plasma is separated by centrifugation for biochemical and hormonal analyses.

-

Tissues: Animals are euthanized, and target organs (e.g., uterus, ovaries, testes, liver, spleen, kidneys) are excised, weighed, and processed for histopathology, gene expression analysis, or biochemical assays.

Assessment of Reproductive Toxicity

-

Hormone Analysis: Serum levels of reproductive hormones such as estradiol, progesterone, testosterone, FSH, and LH are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Histopathology: Reproductive organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of any pathological changes.

-

Sperm Analysis: For male reproductive toxicity studies, sperm count, motility, and morphology are assessed.

Assessment of Hepatotoxicity

-

Liver Enzyme Assays: Serum levels of liver enzymes such as ALT and AST are measured using commercially available kits to assess liver damage.

-

Oxidative Stress Markers: The levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) are measured in liver homogenates.

Assessment of Immunotoxicity

-

Immunoglobulin Measurement: Serum levels of immunoglobulins (IgG, IgM, IgA) are quantified using ELISA.

-

Lymphocyte Subpopulation Analysis: Splenocytes or peripheral blood mononuclear cells are isolated and stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD19) and analyzed by flow cytometry.

Apoptosis Detection

-

TUNEL Assay: Apoptosis in tissue sections can be detected by the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which labels the fragmented DNA of apoptotic cells.[16][17][18][19][20]

-

Protocol Outline:

-

Deparaffinize and rehydrate tissue sections.

-

Permeabilize the tissue with proteinase K.

-

Incubate with TdT enzyme and labeled dUTPs (e.g., FITC-dUTP).

-

For indirect methods, incubate with an anti-label antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add a substrate (e.g., DAB) to visualize the apoptotic cells.

-

Counterstain with a nuclear stain (e.g., hematoxylin).

-

Analyze under a microscope.

-

-

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of zearalenone are mediated by its interaction with various cellular signaling pathways.

Estrogen Receptor-Mediated Toxicity

Zearalenone's structural similarity to estrogen allows it to bind to estrogen receptors (ERα and ERβ), acting as an agonist. This binding disrupts the normal endocrine signaling, leading to the reproductive toxicity observed in animal models.

Oxidative Stress and the Nrf2/Keap1 Pathway

Zearalenone induces oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the antioxidant defense system.[21][22] This can lead to cellular damage. The Nrf2/Keap1 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. ZEN has been shown to modulate this pathway.[21][22][23][24][25]

Apoptosis Pathway

Zearalenone can induce apoptosis, or programmed cell death, in various cell types. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[26][27][28][29] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.[28] The MAPK signaling pathway, including JNK and p38, has also been implicated in ZEN-induced apoptosis.[30][31][32]

Conclusion

Zearalenone exerts a spectrum of toxicological effects in animal models, with significant implications for animal health and food safety. Its endocrine-disrupting properties are the most prominent, leading to severe reproductive disorders. Furthermore, ZEN's ability to induce hepatotoxicity, immunotoxicity, and genotoxicity underscores its multifaceted toxicological profile. The underlying mechanisms involve complex interactions with cellular signaling pathways, including estrogen receptor signaling, oxidative stress pathways, and apoptosis. A thorough understanding of these toxicological effects and mechanisms is crucial for developing effective strategies to mitigate the risks associated with zearalenone contamination in animal feed and to safeguard both animal and human health. Further research is warranted to fully elucidate the dose-response relationships in various species and to explore potential therapeutic interventions.

References

- 1. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gestational Zearalenone Exposure Causes Reproductive and Developmental Toxicity in Pregnant Rats and Female Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Zearalenone: A Mycotoxin With Different Toxic Effect in Domestic and Laboratory Animals’ Granulosa Cells [frontiersin.org]

- 6. Reproductive Toxicity Caused by Zearalenone on Animals and Its Possible Interventions [arccjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

- 9. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress of Safety of Zearalenone: A Review [mdpi.com]

- 11. Characterization of zearalenone-induced hepatotoxicity and its mechanisms by transcriptomics in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Zearalenone and the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. TUNEL staining [abcam.com]

- 18. biotna.net [biotna.net]

- 19. genscript.com [genscript.com]

- 20. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Zearalenone induced oxidative stress in the jejunum in postweaning gilts through modulation of the Keap1–Nrf2 signaling pathway and relevant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Identification of apoptotic pathways in zearalenone-treated mouse sertoli cells [jstage.jst.go.jp]

- 27. researchgate.net [researchgate.net]

- 28. Exploration of Bcl-2 family and caspases-dependent apoptotic signaling pathway in Zearalenone-treated mouse endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Quantification of Zearalenone in Corn using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zearalenone (ZEN) is a mycotoxin produced by various Fusarium species that commonly contaminate corn and other cereal grains. Due to its estrogenic properties, ZEN poses a health risk to both humans and animals. Accurate and reliable quantification of ZEN in corn is crucial for food safety and regulatory compliance. Isotope dilution mass spectrometry (ID-MS) is a highly specific and sensitive analytical technique that has become the gold standard for mycotoxin analysis. This method utilizes a stable isotope-labeled internal standard (IS) of the analyte, which is added to the sample at the beginning of the analytical procedure.[1] The use of an isotopically labeled internal standard that has the same chemical structure as the target mycotoxin allows for the compensation of matrix effects and variations in extraction recovery, leading to highly accurate and precise results.[1][2][3][4][5] This application note provides a detailed protocol for the quantification of zearalenone in corn using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][6]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate mycotoxin analysis. The distribution of mycotoxins in a corn lot can be highly variable.[7]

-

Sampling: Collect a representative composite sample of at least ten probes from various locations within the corn lot or at least ten collections from a moving stream of grain.[7] A ten-pound sample is commonly recommended.[7]

-

Grinding: The entire sample should be ground to a fine powder (to pass through a No. 20 sieve) to ensure homogeneity.[7]

-

Extraction:

-

Weigh 5.0 g of the homogenized corn sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of ¹³C-labeled zearalenone internal standard solution.

-

Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 50:50 v/v or 90:10 v/v).[8][9][10]

-

Vortex vigorously for 3 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8][9]

-

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of zearalenone.

-

Mobile Phase: A gradient of water with a small percentage of formic acid and methanol or acetonitrile is commonly employed.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for zearalenone.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both native zearalenone and its ¹³C-labeled internal standard are monitored for quantification and confirmation. For zearalenone, the parent ion is often m/z 317 and a common product ion is m/z 175.[11]

-

3. Calibration and Quantification

Quantification is achieved by constructing a calibration curve using standards of native zearalenone and a fixed concentration of the ¹³C-ZEN internal standard.[8][9]

-

Prepare a series of calibration standards with known concentrations of zearalenone. A typical calibration range for zearalenone is 5 to 500 ng/mL.[8][9]

-

Add a constant amount of the ¹³C-ZEN internal standard to each calibration standard and sample.

-

The concentration of zearalenone in the samples is determined by calculating the peak area ratio of the native zearalenone to the ¹³C-ZEN internal standard and comparing it to the calibration curve.[8][9]

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of zearalenone in corn using the isotope dilution LC-MS/MS method.

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.14 - 0.33 µg/kg[2][6] |

| Limit of Quantification (LOQ) | 0.45 - 1.11 µg/kg[2][6] |

| Accuracy (Recovery) | 96.7% - 103.6%[2][6] |

| Intra-day Precision (%RSD) | < 3%[2][6] |

| Inter-day Precision (%RSD) | < 4%[2][6] |

Table 2: Analysis of Zearalenone in Corn Samples

| Sample ID | Zearalenone Concentration (µg/kg) |

| Corn Sample 1 | 153.6 ± 8.0[2] |

| Corn Sample 2 | 8.5 |

| Corn Sample 3 | Not Detected ( |

| Spiked Sample (50 µg/kg) | 49.2 (98.4% Recovery) |

Visualizations

Caption: Experimental workflow for zearalenone quantification.

Caption: Structures of Zearalenone and its ¹³C-labeled internal standard.

References

- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of zearalenone and its metabolites in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vdl.uky.edu [vdl.uky.edu]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

Application Note: Quantitative Analysis of Zearalenone in Animal Feed by Gas Chromatography-Mass Spectrometry with Isotope Dilution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative determination of zearalenone (ZEN) and its derivatives in various animal feed matrices. The protocol employs a gas chromatography-mass spectrometry (GC-MS) method coupled with an immunoaffinity column (IAC) cleanup for enhanced selectivity. The use of a stable isotope-labeled internal standard, ¹³C₁₈-Zearalenone (¹³C₁₈-ZEN), effectively corrects for matrix effects and variabilities in sample preparation and analysis. This method demonstrates excellent linearity, low limits of detection, and high accuracy, making it suitable for routine monitoring and regulatory compliance of zearalenone levels in animal feed.

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as corn, wheat, and barley, which are primary components of animal feed.[1] The presence of ZEN in animal feed can lead to significant health issues in livestock, particularly reproductive disorders, and poses a potential risk to human health through the food chain. Consequently, regulatory bodies worldwide have established maximum permissible levels for ZEN in animal feed, necessitating sensitive and reliable analytical methods for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of mycotoxins.[1] However, due to the non-volatile nature of zearalenone, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.[1][2] This protocol utilizes silylation for derivatization. Furthermore, the complexity of animal feed matrices often introduces interferences that can affect the accuracy of quantification. To address this, the described method incorporates a highly selective immunoaffinity column (IAC) cleanup step and the principle of isotope dilution mass spectrometry (IDMS) using ¹³C₁₈-ZEN as an internal standard.

Experimental Protocol

This protocol is based on the methodology described by Luo et al. (2022).[1][3][4][5][6]

Sample Preparation and Extraction

-

Homogenization: Grind a representative sample of the animal feed to a fine powder (e.g., passing through a 1 mm sieve) to ensure homogeneity.

-

Extraction:

-

Weigh 5.0 g of the homogenized feed sample into a 50 mL centrifuge tube.

-

Add a known amount of ¹³C₁₈-ZEN internal standard solution.

-

Add 20 mL of acetonitrile/water (84:16, v/v) solution.

-

Vortex or shake vigorously for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant for the cleanup step.

-

Immunoaffinity Column (IAC) Cleanup

-

Column Preparation: Allow the immunoaffinity column to reach room temperature.

-

Sample Loading: Pass the extracted supernatant through the IAC at a slow and steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the column with 10 mL of deionized water to remove unbound impurities.

-

Elution: Elute the bound zearalenone and its internal standard from the column by passing 2 mL of methanol. Collect the eluate.

Derivatization

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Silylation:

-

Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[1]

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS injection.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: 20°C/min to 250°C, hold for 5 min.

-

Ramp 2: 10°C/min to 300°C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Zearalenone-TMS derivative: Monitor characteristic ions (e.g., m/z 462, 447, 333).

-

¹³C₁₈-Zearalenone-TMS derivative: Monitor characteristic ions (e.g., m/z 480, 465, 351).

-

Quantitative Data Summary

The following tables summarize the performance of the described method for the analysis of zearalenone and its derivatives in various animal feed matrices.[1][6]

Table 1: Method Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Zearalenone (ZEN) | 2 - 500 | > 0.99 |

| α-Zearalenol (α-ZEL) | 2 - 500 | > 0.99 |

| β-Zearalenol (β-ZEL) | 2 - 500 | > 0.99 |

| Zearalanone (ZAN) | 2 - 500 | > 0.99 |

| α-Zearalanol (α-ZAL) | 2 - 500 | > 0.99 |

| β-Zearalanol (β-ZAL) | 2 - 500 | > 0.99 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/kg) | LOQ (µg/kg) |

| Zearalenone & Derivatives | < 1.5 | < 5.0 |

Table 3: Recovery and Precision in Spiked Animal Feed Matrices

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Corn | 5 | 95.2 - 108.4 | < 10.1 |

| 20 | 98.7 - 110.1 | < 8.5 | |

| Wheat | 5 | 92.3 - 105.6 | < 11.2 |

| 20 | 96.4 - 108.9 | < 9.3 | |

| Swine Feed | 5 | 89.6 - 102.1 | < 12.6 |

| 20 | 94.5 - 105.3 | < 10.8 | |

| Poultry Feed | 5 | 91.8 - 104.7 | < 11.8 |

| 20 | 95.9 - 107.2 | < 9.9 | |

| Ruminant Feed | 5 | 90.5 - 103.3 | < 12.1 |

| 20 | 93.8 - 106.5 | < 11.3 | |